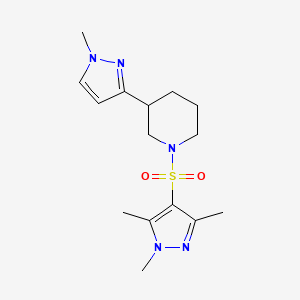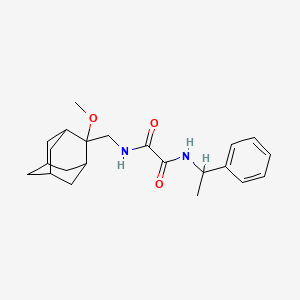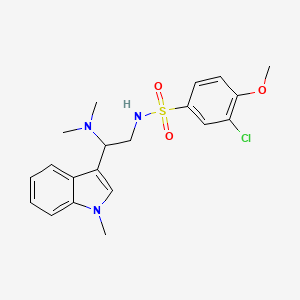
4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H20F3N3O4S and its molecular weight is 491.49. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Anticancer Properties
Research has highlighted the synthesis and characterization of derivatives of Celecoxib, showing potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One derivative, in particular, exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting its potential development into a therapeutic agent (Ş. Küçükgüzel et al., 2013).
Photodynamic Therapy Applications
A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has been synthesized and characterized, showing high singlet oxygen quantum yield. Its properties as a photosensitizer in photodynamic therapy for cancer treatment are promising due to its good fluorescence properties and high singlet oxygen quantum yield, indicating its significant potential as a Type II photosensitizer (M. Pişkin et al., 2020).
Photolabile Properties
The photolability of sulfamethoxazole, a related compound, in acidic aqueous solution has been studied, revealing its decomposition into multiple photoproducts. This research contributes to understanding the stability and photodegradation pathways of sulfonamide derivatives, important for environmental and pharmaceutical considerations (Wei Zhou & D. Moore, 1994).
Synthesis and Molecular Structure
Investigations into the synthesis and molecular structure of sulfonamide derivatives have been conducted, revealing insights into their chemical properties and potential applications in various fields, including pharmaceuticals. The studies focus on the characterization and kinetic investigation of sterically hindered isomeric forms, offering a foundation for further research and application development (L. Rublova et al., 2017).
Luminescence and Antibacterial Properties
Research on d10 metal complexes based on sulfamethoxazole has shown structure diversity, luminescence, and antibacterial properties. These complexes offer potential applications in developing new materials with specific optical and biological properties (Xun Feng et al., 2021).
Mecanismo De Acción
Target of Action
It is known that the compound is a derivative of trifluoromethyl, which is known for its strong electron-withdrawing and high lipophilicity properties . These properties often make trifluoromethyl-containing compounds potent inhibitors or modulators of various enzymes and receptors.
Mode of Action
It is known that trifluoromethyl phenyl sulfone, a related compound, can form electron donor–acceptor (eda) complexes with arylthiolate anions . This complex can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation
Biochemical Pathways
Given the potential for the compound to form eda complexes and undergo set reactions , it is likely that it could influence a variety of biochemical pathways, particularly those involving redox reactions or electron transfer processes.
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds , which could potentially enhance absorption and distribution within the body
Result of Action
Given the potential for the compound to form eda complexes and undergo set reactions , it is likely that it could have a variety of effects at the molecular and cellular level, depending on the specific targets and pathways involved.
Action Environment
It is known that the action of many trifluoromethyl-containing compounds can be influenced by factors such as ph, temperature, and the presence of other molecules
Propiedades
IUPAC Name |
1-(4-methylphenyl)-1-(4-methylphenyl)sulfonyl-3-[[3-(trifluoromethyl)phenyl]carbamoyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O4S/c1-15-6-10-19(11-7-15)29(34(32,33)20-12-8-16(2)9-13-20)22(31)28-21(30)27-18-5-3-4-17(14-18)23(24,25)26/h3-14H,1-2H3,(H2,27,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFWXOFUGJXKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(p-tolyl)-N-(((3-(trifluoromethyl)phenyl)carbamoyl)carbamoyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953261.png)
![7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B2953262.png)
![2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2953263.png)
![4-bromo-1-({1-[(2,5-difluorophenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2953264.png)


![Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2953269.png)
![8-(3,5-Dimethylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2953271.png)

![1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide](/img/structure/B2953274.png)
![(Z)-N-(4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2953277.png)
![4-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carbaldehyde](/img/structure/B2953280.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2953281.png)
